2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide
Description
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiophene ring, a cyano group, and a nitrobenzamide moiety
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c17-13-7-9(20(22)23)5-6-11(13)15(21)19-16-12(8-18)10-3-1-2-4-14(10)24-16/h5-7H,1-4H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSFHFDAGGAYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the cyano group and the chlorination of the benzamide moiety. The final step involves the nitration of the benzamide to yield the target compound. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The choice of reagents and solvents is also tailored to minimize environmental impact and ensure safety in large-scale operations .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine, altering the compound’s properties.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitubercular agent, showing efficacy against Mycobacterium tuberculosis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death. The cyano and nitro groups play crucial roles in binding to the active sites of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: This compound shares a similar benzothiophene core but lacks the nitro group, resulting in different chemical reactivity and biological activity.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide: Another related compound with variations in the acetamide moiety, affecting its antimicrobial properties.
Uniqueness
The presence of both the cyano and nitro groups in 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide distinguishes it from similar compounds.
Biological Activity
2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure
The compound features a unique combination of functional groups:
- Chloro group : Enhances lipophilicity and may influence biological activity.
- Cyano group : Known for its role in various biochemical interactions.
- Nitro group : Often associated with pharmacological properties.
The biological activity of this compound is believed to involve:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other nitrobenzamide derivatives which have shown activity against α-glucosidase and α-amylase .
- Interaction with Receptors : It may bind to various receptors influencing cellular signaling pathways.
Antidiabetic Potential
Research indicates that compounds with similar structures exhibit significant antidiabetic properties. For instance, derivatives like 2-chloro-N-(alkyl/aryl)-4-nitrobenzamides have demonstrated varying degrees of inhibitory effects on α-glucosidase and α-amylase enzymes. The most active compound in a related study had an IC50 value of 10.75 ± 0.52 μM, indicating potent activity compared to standard drugs like acarbose .
Anticancer Activity
Benzamide derivatives are widely studied for anticancer properties. The presence of electron-withdrawing groups (like the nitro group) on the phenyl ring has been linked to enhanced cytotoxicity against cancer cell lines. The structure-activity relationship studies suggest that modifications in the benzamide moiety can significantly affect anticancer efficacy .
Case Studies and Experimental Data
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Inhibition Studies : A study focusing on the inhibition of α-glucosidase revealed that derivatives with specific substituents exhibited significant inhibitory potential, with IC50 values ranging from 10.75 μM to over 130 μM .
Compound IC50 (μM) Comments 5o 10.75 ± 0.52 Most active derivative Acarbose 39.48 ± 0.80 Standard reference - Molecular Docking : In silico studies have shown that these compounds can effectively bind to target enzymes, suggesting a strong potential for drug development .
- Toxicity Assessment : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicated that synthesized compounds are likely to have low toxicity and good bioavailability .
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-nitrobenzamide, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves coupling the 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine core with 2-chloro-4-nitrobenzoyl chloride. Key steps include:
- Amide bond formation : Use a coupling agent like EDCl/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) at 0–5°C improve reaction control .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol removes unreacted starting materials .
Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm yield using HPLC (>95% purity threshold) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm the benzothiophene core (δ 2.5–3.5 ppm for tetrahydro protons) and nitro/chloro substituents (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- IR spectroscopy : Identify characteristic bands (e.g., C≡N stretch ~2200 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity, ensuring single peak retention .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
Methodological Answer:
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based kits (e.g., ATPase activity for kinase targets) .
- Cell viability assays : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for putative targets .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?
Methodological Answer:
- Core modifications : Synthesize analogs with varied substituents (e.g., replacing nitro with cyano or methoxy groups) .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinase ATP-binding pockets) .
- In vitro validation : Test analogs in dose-response assays (IC50 determination) and compare with parent compound .
- Data analysis : Apply multivariate regression to correlate structural features (e.g., Hammett σ values) with activity .
Q. How can contradictions in biological activity data across assays be resolved?
Methodological Answer:
- Assay reproducibility : Repeat experiments in triplicate under standardized conditions (e.g., fixed cell passage number, serum-free media) .
- Orthogonal assays : Validate cytotoxicity via dual methods (e.g., MTT + clonogenic assay) to rule out false positives .
- Compound stability : Test degradation in assay media (HPLC monitoring) and adjust protocols to include fresh stock solutions .
Q. What experimental strategies are recommended for studying environmental stability and degradation pathways?
Methodological Answer:
- Hydrolytic degradation : Incubate the compound in buffers (pH 3–9) at 37°C for 48h; analyze by LC-MS to identify nitro-reduction or amide hydrolysis products .
- Photodegradation : Expose to UV light (254 nm) in aqueous solution; track nitro group conversion to amine using UV-Vis spectroscopy (λmax shift from 320 nm to 280 nm) .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to assess acute toxicity (OECD guidelines) .
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
Methodological Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (acetonitrile/water mixture) and solve the structure to confirm bond angles, planarity of the benzothiophene core, and nitro group orientation .
- Electron density maps : Analyze for π-π stacking interactions or hydrogen bonding (e.g., amide-NH⋯O=C) that influence conformational stability .
Data Contradiction Analysis
Q. How should researchers address inconsistent NMR spectral data between synthetic batches?
Methodological Answer:
- Impurity profiling : Use 2D NMR (HSQC, HMBC) to identify diastereomers or regioisomers formed during synthesis .
- Solvent effects : Record NMR in deuterated DMSO vs. CDCl3; shifts >0.1 ppm may indicate residual solvent interference .
- Dynamic effects : Variable-temperature NMR (25–60°C) can reveal rotational barriers in the amide bond causing signal splitting .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 knockout : Silence putative target genes (e.g., kinases) and assess compound efficacy loss .
- Pull-down assays : Use biotinylated probes to isolate binding partners from cell lysates; identify via LC-MS/MS .
- Metabolomics : Track changes in cellular metabolites (e.g., ATP, NADH) via LC-HRMS to infer pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
